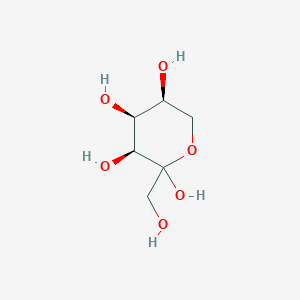
(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Psicose, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is found in very small quantities in nature and has gained attention due to its potential as a low-calorie sweetener. L-Psicose has approximately 70% of the sweetness of sucrose but only 0.3% of the energy, making it an attractive alternative for reducing caloric intake .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Psicose can be synthesized through the isomerization of D-fructose using enzymatic methods. One common approach involves the use of D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to L-Psicose under mild conditions . Another method involves the hydroxy methylation of ribono lactone to produce L-Psicose derivatives .
Industrial Production Methods
Industrial production of L-Psicose typically involves enzymatic isomerization of D-fructose. This process is thermodynamically unfavorable, resulting in low yield and purity, which necessitates substantial downstream processing to obtain a high-purity product . Recent advancements have explored the use of engineered Escherichia coli strains to produce L-Psicose from D-glucose through a series of phosphorylation-epimerization-dephosphorylation steps .
Chemical Reactions Analysis
Types of Reactions
L-Psicose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: L-Psicose can be oxidized using mild oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of L-Psicose can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Substitution reactions involving L-Psicose often require the use of protecting groups to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Psicose, such as L-psicofuranosides and other polyhydroxylated compounds .
Scientific Research Applications
L-Psicose has a wide range of scientific research applications:
Biology: Studied for its potential effects on metabolic pathways and its role as a low-calorie sweetener.
Medicine: Investigated for its potential to reduce blood glucose levels and its neuroprotective effects.
Industry: Utilized in the food industry as a sugar substitute to reduce caloric content in various products.
Mechanism of Action
L-Psicose exerts its effects primarily through its interaction with metabolic pathways. It is poorly absorbed in the digestive tract, leading to minimal caloric contribution. L-Psicose has been shown to inhibit hepatic lipogenic enzymes and intestinal α-glycosidase, which helps reduce body fat accumulation and blood glucose levels .
Comparison with Similar Compounds
L-Psicose is often compared with other rare sugars such as D-tagatose, D-allose, and L-sorbose. While all these sugars share similar low-calorie properties, L-Psicose is unique due to its specific epimerization at the C-3 position of D-fructose . This structural difference contributes to its distinct metabolic effects and potential health benefits.
Similar Compounds
D-tagatose: Another low-calorie sweetener with similar properties but different metabolic pathways.
D-allose: Known for its antioxidant properties and potential health benefits.
L-sorbose: Used in the synthesis of vitamin C and other industrial applications.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m0/s1 |
InChI Key |
LKDRXBCSQODPBY-NNXAEHONSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)

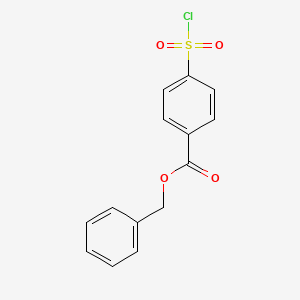
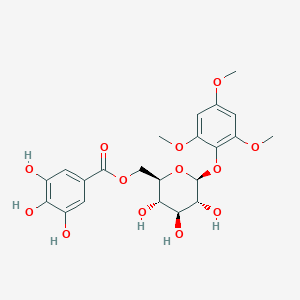

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)
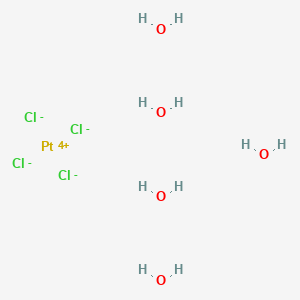

![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

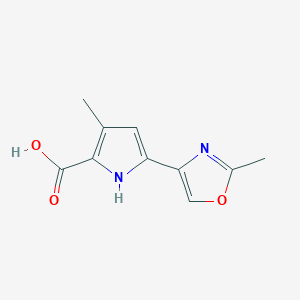
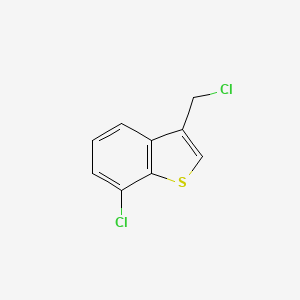
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)
